molecular formula C30H35N5O2 B2754944 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1115420-50-2

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2754944
CAS No.: 1115420-50-2
M. Wt: 497.643
InChI Key: PVPQKYTXPLPDKC-UHFFFAOYSA-N
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Description

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Scientific Research Applications

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The compounds act as Janus Kinase inhibitors . They are used in pharmaceutical compositions and can be combined with other therapeutic agents for treatment .

Future Directions

The future directions for this compound involve its use in the development of more potent conjugable and conjugated ligands targeting adenosine receptors . The compounds’ binding profile at the adenosine receptors paves the way for this development .

Preparation Methods

The synthesis of 1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the butoxyphenyl and piperidine carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, which share the core structure but differ in the substituents attached to the core. These compounds may have similar or distinct properties and applications, depending on the nature of the substituents. Examples include:

This compound’s uniqueness lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O2/c1-3-4-19-37-26-11-9-24(10-12-26)27-20-28-29(31-15-18-35(28)33-27)34-16-13-25(14-17-34)30(36)32-21-23-7-5-22(2)6-8-23/h5-12,15,18,20,25H,3-4,13-14,16-17,19,21H2,1-2H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPQKYTXPLPDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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